molecular formula C18H17N3O3 B5280880 2-ethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

2-ethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Cat. No.: B5280880
M. Wt: 323.3 g/mol
InChI Key: SKSWVOQRRIZTOZ-UHFFFAOYSA-N
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Description

2-ethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a compound that features a benzamide core linked to a 1,2,4-oxadiazole ring. The presence of the 1,2,4-oxadiazole ring is significant due to its unique bioisosteric properties and wide spectrum of biological activities . This compound is of interest in medicinal chemistry and drug discovery due to its potential therapeutic applications.

Future Directions

Oxadiazoles have become significant pharmacological scaffolds, particularly in the treatment of cancer disease, because of their extensive and powerful activity . Therefore, the study and development of new oxadiazole derivatives, such as “2-ethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide”, could be a promising direction for future research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide typically involves the formation of the 1,2,4-oxadiazole ring followed by its attachment to the benzamide core. One common method involves the reaction of an amidoxime with a carboxylic acid or its derivatives under dehydrating conditions . The reaction conditions often include the use of reagents such as phosphorus oxychloride or thionyl chloride to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-ethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials with specific properties

Comparison with Similar Compounds

Similar Compounds

    1,2,4-oxadiazole derivatives: Compounds with similar structures but different substituents on the oxadiazole ring.

    Benzamide derivatives: Compounds with variations in the substituents on the benzamide core.

Uniqueness

2-ethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is unique due to the specific combination of the 1,2,4-oxadiazole ring and the benzamide core, which imparts distinct biological activities and chemical properties.

Properties

IUPAC Name

2-ethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-2-23-15-11-7-6-10-14(15)18(22)19-12-16-20-17(21-24-16)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSWVOQRRIZTOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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